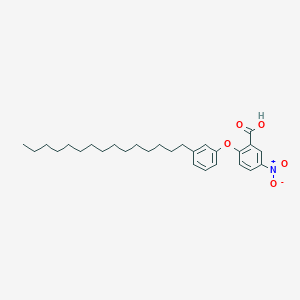![molecular formula C15H14N4 B12577948 1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- CAS No. 220673-84-7](/img/structure/B12577948.png)
1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- typically involves the reaction of 1H-1,2,4-triazole with 4-bromomethylbiphenyl under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The biphenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-Triazole-1-methanamine, N,N-dimethyl-
- 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)-
- 1H-1,2,4-Triazole-1-methanamine, N,N-diethyl-
Uniqueness
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties and enhances its ability to interact with biological targets. This structural feature differentiates it from other triazole derivatives and contributes to its diverse applications in various fields.
Properties
CAS No. |
220673-84-7 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-phenyl-N-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C15H14N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-19-11-16-10-18-19/h1-11,17H,12H2 |
InChI Key |
SELKVNFQOLSEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
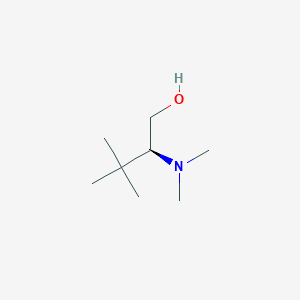
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
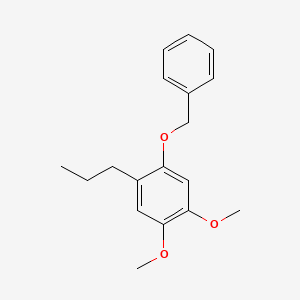
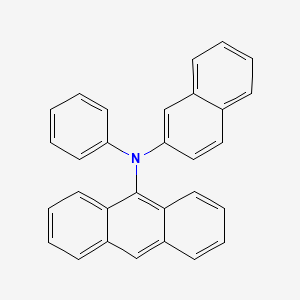

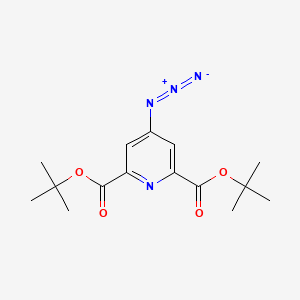
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)

![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
